molecular formula C13H18N2O B4242468 N,N-diethyl-1-indolinecarboxamide CAS No. 61589-12-6

N,N-diethyl-1-indolinecarboxamide

Cat. No.: B4242468
CAS No.: 61589-12-6
M. Wt: 218.29 g/mol
InChI Key: ZWMBWNRAUWHCID-UHFFFAOYSA-N
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Description

N,N-diethyl-1-indolinecarboxamide: is a chemical compound with the molecular formula C13H16N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-indolinecarboxamide typically involves the reaction of indole-1-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or acetonitrile. The reaction mixture is heated to around 110°C for about an hour, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-indolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-indolinecarboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Indole-1-carboxylic acid diethylamide
  • N,N-diethyl-2,3-indolinecarboxamide
  • Indole-3-acetic acid

Uniqueness: N,N-diethyl-1-indolinecarboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a higher affinity for certain enzymes and proteins, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N,N-diethyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBWNRAUWHCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388119
Record name ST50668002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61589-12-6
Record name ST50668002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6 g of indoline in 10 ml of pyridine is cooled to 0° C., 6.4 ml of diethylcarbamoyl chloride are added dropwise and the mixture is stirred for 18 hours at RT. Water is added to the reaction mixture, extraction is carried out with AcOEt, the organic phase is washed with water and with a 5% solution of potassium hydrogensulfate and dried over sodium sulfate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using DCM as the eluent to give 8 g of the expected product, which is used as such.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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